molecular formula C6F4N2 B1613136 3,4,5,6-Tetrafluoropyridine-2-carbonitrile CAS No. 41793-83-3

3,4,5,6-Tetrafluoropyridine-2-carbonitrile

Cat. No. B1613136
CAS RN: 41793-83-3
M. Wt: 176.07 g/mol
InChI Key: XYFHRSUUAGJYOZ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoropyridine-2-carbonitrile (TFPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPC is a fluorinated pyridine derivative that is used in various fields, including pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

Synthesis and Chemical Properties

3,4,5,6-Tetrafluoropyridine-2-carbonitrile exhibits interesting chemical properties and has been the subject of various synthetic studies. For instance, Banks et al. (1974) reported its synthesis from 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride. The compound, when reduced, yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which can further react to produce 3,4,5,6-tetrafluoropyridine-2-carboxylic acid and 3,4,5,6-tetrafluoropyridine-2-carboxamide (Banks, Haszeldine, Legge, & Rickett, 1974).

Structural and Energetic Properties

Chapyshev et al. (2017) explored the structure and energetic properties of tetraazidopyridine-4-carbonitrile, synthesized via nucleophilic substitution of fluorine atoms in 2,3,5,6-tetrafluoropyridine-4-carbonitrile. This study highlights the compound's potential in energetic material applications (Chapyshev, Korchagin, Ganin, & Ushakov, 2017).

Photopolymerization Processes

The derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, including related compounds, have been investigated for their application in photopolymerization processes. Ortyl et al. (2019) found that these derivatives exhibit high sensitivity and can be used as fluorescent sensors in different monomers' photopolymerization processes. This study suggests their potential use in dual roles as sensors and co-initiators for photopolymerization (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyridine derivatives, including those related to 3,4,5,6-Tetrafluoropyridine-2-carbonitrile, has shown promising results. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper in hydrochloric acid, revealing the potential of these compounds in corrosion inhibition applications (Sudheer & Quraishi, 2015).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of pyridine-3-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Radwan, Alminderej, and Awad (2020) found that some of these compounds displayed potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).

properties

IUPAC Name

3,4,5,6-tetrafluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHRSUUAGJYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=N1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625801
Record name 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrafluoropicolinonitrile

CAS RN

41793-83-3
Record name 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Banks, RN Haszeldine, KH Legge… - Journal of the Chemical …, 1974 - pubs.rsc.org
3,4,5,6-Tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile can be obtained by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride…
Number of citations: 8 pubs.rsc.org

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